Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate" often involves complex reactions aiming to integrate specific functional groups that contribute to their potential as molecular electronic materials or as part of pharmaceutical research. For example, compounds with structural similarities have been designed and synthesized, showing the intricate steps involved in achieving the desired molecular frameworks (Yin‐Xiang Lu, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds showcases a variety of intermolecular interactions, including hydrogen bonding and C-H...π interactions, which contribute to their stability and potential electronic properties. The crystal and molecular structures of these compounds have been elucidated through X-ray diffraction, revealing their complex three-dimensional networks (I. Khan et al., 2013).
Chemical Reactions and Properties
Research has shown that derivatives of this compound can undergo various chemical reactions, forming new compounds with potentially significant biological or physical properties. For instance, the study of halogenated derivatives has provided insights into their affinity and selectivity towards specific receptors, demonstrating the importance of functional group modifications in determining biological activity (R. Waterhouse et al., 1997).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are critical for understanding the behavior of these compounds under different conditions. For example, the crystal structures and hydrogen bonding patterns significantly affect their solubility and stability, which are crucial for their application in various fields (L. Kuleshova et al., 2000).
Scientific Research Applications
Chemistry and Pharmacokinetics of Related Compounds
Research on compounds like Bilastine, which shares a structural complexity and pharmacokinetic properties with the specified compound, highlights the significance of understanding the chemistry, pharmacodynamics, and analytical methods for estimating these compounds from different scientific articles. Bilastine, for example, is used to relieve symptoms of allergic reactions due to its potent binding affinity to the H1 receptor, offering insights into how similar compounds might be studied for their binding affinities and receptor interactions (Sanjay Sharma et al., 2021).
Analytical and Bioanalytical Methods
The development of analytical and bioanalytical methodologies for compounds like Bilastine, through literature reviews, demonstrates the necessity for novel, effective, economical, and safe methodologies for quality control analysis, bioavailability, and bioequivalence studies. These methods are critical for the advancement of research on new compounds, ensuring their safe and effective application in various fields (Sanjay Sharma et al., 2021).
Synthesis and Evaluation of Ligands
Research on arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, contributes to understanding how pharmacophoric groups affect the potency and selectivity of binding affinities at receptors. This knowledge is applicable in synthesizing and evaluating ligands for receptors, indicating the role of structural components in drug discovery and development (D. Sikazwe et al., 2009).
Understanding Molecular Interactions
Studies on compounds like Ohmefentanyl, an unique member of the 4-anilidopiperidine class of opiates, and its stereoisomers, offer comprehensive insights into the molecular interactions, including binding affinity, potency, efficacy, and intrinsic efficacy at opioid receptors. Such research delineates the importance of stereochemistry in drug action and receptor binding, providing a framework for investigating and understanding the nuanced interactions between complex molecules and biological targets (G. Brine et al., 1997).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29,37H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQMZSGBFIPEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate | |
CAS RN |
154477-55-1 | |
Record name | 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154477-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86584LWW7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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